1-azido-3-tert-butylbenzene
Description
General Overview of Azidoarenes and Aryl Azides in Synthetic Chemistry
Azidoarenes, or aryl azides, are a class of organic compounds characterized by an azide (B81097) functional group (–N₃) attached to an aromatic ring. These molecules are versatile intermediates in synthetic chemistry, primarily due to the azide's ability to undergo a wide array of transformations. nih.gov The synthesis of aryl azides is commonly achieved through the diazotization of anilines followed by treatment with an azide source, such as sodium azide. researchgate.netresearchgate.net Alternative methods include nucleophilic aromatic substitution on activated arenes and the reaction of organoboron compounds with azidating agents. chemrxiv.orgscispace.com
The chemistry of aryl azides is dominated by the reactivity of the azido (B1232118) group. It can act as a mild nucleophile at its terminal nitrogen atom or undergo 1,3-dipolar cycloadditions with alkynes and alkenes, a cornerstone of "click chemistry." nih.gov Perhaps most notably, aryl azides serve as precursors to highly reactive nitrenes through thermolysis or photolysis, which involves the extrusion of molecular nitrogen. rsc.org These generated arylnitrenes can then undergo various reactions, including C-H insertion, addition to π-systems, and rearrangement, making aryl azides valuable for the synthesis of complex nitrogen-containing heterocycles. nih.govrsc.org
The photochemistry of aryl azides has been extensively studied, revealing that irradiation with UV light generates a highly reactive singlet nitrene intermediate. researchgate.net This intermediate can be harnessed for various applications, including photoaffinity labeling to study biological systems. researchgate.net The stability and reactivity of aryl azides can be finely tuned by the nature and position of substituents on the aromatic ring. researchgate.net
Significance of 1-azido-3-tert-butylbenzene as a Model Compound for Reactivity Studies
This compound is a particularly useful model compound for investigating the intricate balance of steric and electronic effects on the reactivity of the azide group. The placement of the tert-butyl group at the meta position provides a unique set of properties that allow researchers to dissect different aspects of reaction mechanisms.
The tert-butyl group is known for its significant steric bulk. However, in the meta position, this steric hindrance does not directly obstruct the azide functional group. This allows for the study of the azide's intrinsic reactivity in a sterically influenced environment without the complication of direct ortho-hindrance that would be present in 1-azido-2-tert-butylbenzene. This is crucial for understanding how remote steric bulk can influence the trajectory of incoming reagents or the conformational preferences of transition states.
Electronically, the tert-butyl group is weakly electron-donating through an inductive effect. By placing it at the meta position, its electronic influence on the azide group can be studied without the more dominant resonance effects that would occur from ortho or para positions. This allows for a clearer understanding of how subtle changes in the electron density of the aromatic ring affect the azide's reactivity in processes like cycloadditions or nitrene formation. The table below summarizes the electronic properties of various substituents, highlighting the specific nature of the tert-butyl group.
Table 1: Hammett Constants (σ) for Selected Substituents on a Phenyl Ring
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Strongly Electron-Withdrawing |
| -Br | +0.39 | +0.23 | Inductively Withdrawing, Weakly Deactivating |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |
| -C(CH₃)₃ | -0.10 | -0.20 | Weakly Electron-Donating |
| -OCH₃ | +0.12 | -0.27 | Inductively Withdrawing, Resonance Donating |
| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |
This table illustrates the weakly electron-donating nature of the tert-butyl group compared to other common substituents.
By comparing the reactivity of this compound to its ortho and para isomers, as well as to other substituted aryl azides, researchers can systematically probe how steric and electronic factors govern the outcomes of chemical reactions.
Structural Features and Their Influence on Electronic and Steric Properties of Azidoarenes
The properties of azidoarenes are a direct consequence of their molecular structure. The azide group itself has a nearly linear geometry and can be described by several resonance structures, which indicate a separation of charge. nih.gov This gives the group a significant dipole moment and characteristic infrared absorption bands. nih.gov
Table 2: Key Properties of Functional Groups in this compound
| Functional Group | Property | Influence on the Molecule |
|---|---|---|
| Azido (-N₃) | - Nearly linear geometry- Strong infrared absorption- Can act as a nucleophile or 1,3-dipole | - Primary site of reactivity- Enables cycloaddition reactions- Precursor to highly reactive nitrenes |
| tert-Butyl (-C(CH₃)₃) | - Large steric bulk- Weakly electron-donating (inductive effect) | - Influences molecular shape and interactions- Modestly increases electron density in the ring- Affects solubility and physical properties |
Properties
CAS No. |
18523-43-8 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azido 3 Tert Butylbenzene and Analogous Systems
Halogenation-Azidation Routes to Aryl Azides
A common and straightforward approach to aryl azides involves the conversion of a halogenated aromatic precursor. This two-step conceptual process relies on the initial introduction of a halogen to the aromatic ring, followed by its substitution with an azide (B81097) group.
The synthesis of 1-azido-3-tert-butylbenzene can commence from a halogenated precursor such as 1-bromo-3-tert-butylbenzene (B1267464). uni.lunih.gov This starting material provides a reactive site on the benzene (B151609) ring, enabling the subsequent introduction of the azide functionality. The tert-butyl group at the meta position influences the reactivity and regioselectivity of the reactions on the aromatic ring. The physical and chemical properties of 1-bromo-3-tert-butylbenzene are well-documented, making it a readily available and characterizable starting point for synthesis. nih.gov
The core of this synthetic route is a nucleophilic substitution reaction where a halide is displaced by an azide ion. tutorchase.com The azide ion (N₃⁻), typically sourced from sodium azide (NaN₃), is an excellent nucleophile. masterorganicchemistry.com The general reaction is represented as:
Ar-X + NaN₃ → Ar-N₃ + NaX (where Ar is the aryl group and X is a halogen) tutorchase.com
For aryl halides, this transformation is not a simple Sₙ2 reaction. Instead, it often proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, particularly if the aromatic ring is "activated" by electron-withdrawing groups. nih.gov In the case of non-activated halides like 1-bromo-3-tert-butylbenzene, more forcing conditions or catalysis may be required to facilitate the substitution. researchgate.net The choice of solvent is critical, with polar aprotic solvents like DMSO or DMF being commonly employed to dissolve the azide salt and promote the reaction. masterorganicchemistry.com
Transition Metal-Catalyzed Azidation Reactions
To overcome the high activation energy associated with the nucleophilic substitution of unactivated aryl halides, transition metal catalysis has emerged as a powerful tool. These methods facilitate the formation of the C(sp²)–N₃ bond under milder conditions and with greater functional group tolerance.
Copper catalysis is a well-established method for the synthesis of aryl azides from aryl halides. acs.org This approach, often referred to as an Ullmann-type coupling, can effectively couple aryl iodides and bromides with sodium azide. Various copper sources, including copper(I) and copper(II) salts, can be used. The reaction often requires a ligand to stabilize the copper center and facilitate the catalytic cycle. An efficient protocol involves the use of Cu(OAc)₂·H₂O with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMSO at elevated temperatures. researchgate.net Another study reports the use of copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Cu(TMHD)₂, as a structurally well-defined and stable catalyst for the azidation of aryl iodides. researchgate.net
| Aryl Halide Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Iodobenzene | Cu(OAc)₂·H₂O / DBU | DMSO | 95 | 92 |
| 1-Iodo-4-methylbenzene | Cu(TMHD)₂ | DMSO | 120 | 96 |
| 1-Iodo-4-methoxybenzene | Cu(TMHD)₂ | DMSO | 120 | 95 |
| 1-Bromo-4-nitrobenzene | Cu(TMHD)₂ | DMSO | 120 | 98 |
This table presents representative data for copper-catalyzed azidation of various aryl halides, demonstrating the general applicability of the method. Data sourced from related studies. researchgate.net
Iron catalysis offers a distinct strategy for forming C-N₃ bonds through the functionalization of alkenes. researchgate.net While not a direct method for synthesizing this compound from an aromatic precursor, iron-catalyzed carboazidation is a powerful tool for constructing complex molecules that incorporate an azide group. In this process, an alkene is simultaneously functionalized with both a carbon-based group and an azide group across the double bond. A versatile method employs an iron(II) catalyst, such as Fe(OTf)₂, with an oxidative radical relay precursor to achieve the rapid carboazidation of a broad range of alkenes under mild conditions. researchgate.net This strategy is particularly useful for producing α-azido esters, which are precursors to amino acids. researchgate.net While this reaction transforms alkenes, it can be applied to substrates already containing the 3-tert-butylphenyl moiety, thus serving as an indirect route to complex analogs.
| Alkene Substrate | Carbon Source | Catalyst | Resulting Product Type |
| Styrene | Perfluoroalkyl iodide | Fe(OTf)₂ | Fluoroalkylated Azide |
| Terminal Olefins | t-Butyl perbenzoate | Fe(OTf)₂ | Azido (B1232118) Ester Precursor |
| Aryl Alkynes | Perfluoroalkyl iodide | Fe(OTf)₂ | Fluoroalkylated Vinyl Azide |
This table illustrates the versatility of iron-catalyzed carboazidation for different substrates and carbon sources. Data sourced from a study on iron-catalyzed carboazidation. researchgate.net
Gold catalysis in cross-coupling reactions is a more recent development, largely due to gold's high redox potential, which makes the oxidative addition to aryl halides challenging. researchgate.net However, the development of specialized ligands has enabled gold-catalyzed C-N cross-coupling reactions. acs.org The first example of a (P,N)-ligand-enabled gold-catalyzed C–N coupling of aryl iodides with amines demonstrated the potential of this approach. acs.org While direct gold-catalyzed C(sp²)–N₃ coupling is less documented, the principles established for C-N bond formation are analogous. Such reactions would likely involve a Au(I)/Au(III) catalytic cycle, where a ligand facilitates the initial oxidative addition of the aryl halide to the gold center. This area represents an emerging frontier in azide synthesis, promising novel reactivity and selectivity. researchgate.netchemrxiv.org
Chemo- and Regioselective Synthesis Strategies
The primary and most reliable method for the synthesis of this compound involves the diazotization of the corresponding aniline, 3-tert-butylaniline (B1265813), followed by treatment with an azide salt. This two-step, one-pot procedure is highly effective for a wide range of aromatic amines.
The regioselectivity of the synthesis is inherently controlled by the starting material. The position of the amino group on the benzene ring dictates the final position of the azide group. Therefore, to synthesize this compound, the synthesis must commence with 3-tert-butylaniline. The bulky tert-butyl group at the meta-position does not typically interfere with the diazotization and subsequent azidation at the 1-position.
The diazotization step involves the reaction of the primary aromatic amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid or sulfuric acid. The resulting diazonium salt is a highly reactive intermediate.
Reaction Scheme:
Diazotization: 3-tert-butylaniline is treated with sodium nitrite in the presence of a strong acid to form the 3-tert-butylbenzenediazonium salt.
Azidation: The in situ generated diazonium salt is then reacted with a source of azide ions, typically sodium azide, to yield this compound.
Chemoselectivity is a crucial aspect of this synthesis, particularly when other functional groups are present on the aromatic ring. The diazotization-azidation sequence is generally chemoselective for the primary amino group. However, highly acidic or nucleophilic functional groups elsewhere on the ring could potentially undergo side reactions under the reaction conditions. For a simple substrate like 3-tert-butylaniline, where the tert-butyl group is relatively inert, chemoselectivity is not a major concern.
Alternative strategies for the synthesis of aryl azides exist, such as the nucleophilic aromatic substitution (SNA_r) of an activated aryl halide. However, for an unactivated system like 3-tert-butylbenzene, this method is not viable. The direct azidation of an arylboronic acid or other organometallic precursors is also possible but often requires specific catalysts and conditions. For the synthesis of this compound, the diazotization of 3-tert-butylaniline remains the most straightforward and efficient approach.
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of acid, temperature, reaction time, and the stoichiometry of the reagents.
Acid Selection: The choice of acid for the diazotization step can significantly impact the reaction's efficiency. While hydrochloric acid is commonly used, other acids like sulfuric acid or tetrafluoroboric acid can also be employed. The use of p-toluenesulfonic acid in water has been reported as a "green" and efficient alternative for the synthesis of various aryl azides. researchgate.net
Reaction Time: The reaction times for both the diazotization and azidation steps are generally short. The diazotization is often complete within 30 minutes, after which the azide salt is added. The subsequent azidation is also typically rapid. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) can help determine the optimal reaction time.
Stoichiometry: The molar ratios of the reactants are critical. Typically, a slight excess of sodium nitrite is used to ensure complete diazotization of the aniline. Similarly, a slight excess of sodium azide is used to drive the azidation step to completion.
The table below summarizes typical reaction conditions that can be optimized for the synthesis of aryl azides, which are applicable to this compound.
| Parameter | Condition | Rationale |
| Starting Material | 3-tert-Butylaniline | Precursor with the correct regiochemistry. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Common, inexpensive, and effective. |
| Acid | Hydrochloric Acid (HCl) | Provides the acidic medium and the counter-ion for the diazonium salt. |
| Azide Source | Sodium Azide (NaN₃) | Readily available and highly soluble source of azide ions. |
| Solvent | Water/Acid Mixture | Allows for the dissolution of the amine salt and reagents. |
| Temperature | 0 - 5 °C | Minimizes decomposition of the unstable diazonium salt. |
| Reaction Time | 30 - 60 minutes | Typically sufficient for both steps to reach completion. |
By carefully controlling these parameters, the synthesis of this compound can be achieved with high efficiency and purity. The crude product is typically isolated by extraction and can be purified further by column chromatography if necessary.
Advanced Reactivity and Mechanistic Investigations of 1 Azido 3 Tert Butylbenzene
[3+2] Cycloaddition Reactions of the Azido (B1232118) Moiety
The azide (B81097) group readily participates in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with various unsaturated partners (dipolarophiles) to form five-membered heterocyclic rings. Among these, the reaction with alkynes to form 1,2,3-triazoles is the most prominent and widely utilized.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, mild reaction conditions, and exceptional functional group tolerance. nih.gov This reaction facilitates the covalent linkage of molecules containing azide and terminal alkyne functionalities. The catalytic cycle involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to yield the 1,4-disubstituted 1,2,3-triazole product exclusively. nih.govnih.gov
While the classic CuAAC reaction is limited to terminal alkynes, methodologies have been developed to incorporate internal alkynes. For instance, the reaction of organic azides with 1-iodoalkynes, catalyzed by a copper(I)-tris(triazolylmethyl)amine complex, proceeds with exceptional reactivity to form 5-iodo-1,4,5-trisubstituted-1,2,3-triazoles. nih.gov These iodinated products are versatile intermediates for further functionalization. Given the robustness of the CuAAC, 1-azido-3-tert-butylbenzene is an excellent substrate for these transformations, allowing for the introduction of the 3-tert-butylphenyl moiety into a wide array of molecular structures. The reaction is compatible with diverse solvents and functional groups, and the catalyst loading can be kept low. nih.gov
| Catalyst System | Alkyne Type | Product Type | Key Features |
| Cu(I) salts / Sodium Ascorbate | Terminal Alkyne | 1,4-disubstituted-1,2,3-triazole | High fidelity, mild conditions, classic "click" reaction. nih.govnih.gov |
| CuI / TTTA | 1-Iodoalkyne | 5-iodo-1,4,5-trisubstituted-1,2,3-triazole | Surpasses reactivity of terminal alkynes, versatile product. nih.gov |
| Cp*RuCl(PPh₃)₂ | Internal Alkyne | Mixture of 1,4,5-trisubstituted-1,2,3-triazoles | Alternative to CuAAC for internal alkynes, may yield regioisomeric mixtures. nih.gov |
Regioselectivity is a critical aspect of triazole synthesis when using unsymmetrical alkynes. The traditional thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, requiring high temperatures and long reaction times. nih.govimist.ma In contrast, the CuAAC reaction exhibits near-perfect regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer when terminal alkynes are used. nih.govchemtube3d.com
For internal alkynes, the choice of catalyst is paramount in controlling the regiochemical outcome. Ruthenium-catalyzed cycloadditions (RuAAC) can provide access to 1,5-disubstituted or fully substituted triazoles, although they sometimes produce mixtures of regioisomers depending on the electronic and steric nature of the alkyne substituents. nih.gov For example, ruthenium-catalyzed reactions of azides with acyl-substituted internal alkynes or propargyl alcohols can proceed with complete regioselectivity. nih.gov In reactions involving this compound, the electronic properties conferred by the aryl group and the steric bulk of the tert-butyl group would influence the ratio of regioisomers in uncatalyzed or ruthenium-catalyzed systems. However, in the standard CuAAC with a terminal alkyne, the formation of the 1-(3-tert-butylphenyl)-4-substituted-1H-1,2,3-triazole would be expected.
The efficiency and orthogonality of the CuAAC reaction have been harnessed in sophisticated "active template" strategies for the synthesis of complex molecules, such as mechanically interlocked molecules (MIMs) like rotaxanes and catenanes. nih.gov In an active template CuAAC reaction, a metal ion (often copper) not only catalyzes the triazole formation but also acts as a template, pre-organizing the azide- and alkyne-functionalized precursors into a threaded geometry required for interlocking.
This methodology has been successfully applied to create nanohoop nih.govcatenanes, where a macrocycle containing a bipyridyl coordinating unit participates in an AT-CuAAC reaction with a linear component, leading to a nih.govrotaxane in near-quantitative yield. nih.gov Subsequent chemical steps can then close the threaded component to form the final catenane. A molecule like this compound could be incorporated as a "stopper" unit in a rotaxane synthesis or as a peripheral substituent on a macrocyclic precursor, where the tert-butyl group could impart specific solubility or conformational properties to the final assembly.
Steric hindrance plays a major role in chemical reactivity, and the bulky tert-butyl group on this compound significantly influences its participation in cycloaddition reactions. researchgate.net Research has shown that bulky substituents can decelerate the rate of 1,3-dipolar cycloaddition processes. nih.gov The large size of the tert-butyl group can sterically impede the approach of the alkyne to the azide moiety, potentially increasing the activation energy of the reaction and thus slowing the kinetics compared to a less hindered aryl azide like phenyl azide.
Despite this, the CuAAC reaction is remarkably tolerant of steric bulk. proquest.com Studies involving sterically demanding alkynes, such as tert-butyl acetylene, have shown excellent reactivity under typical CuAAC conditions. This suggests that while the kinetics may be moderately affected, the reaction remains highly efficient. The steric hindrance of the tert-butyl group is not generally expected to alter the inherent regioselectivity of the CuAAC reaction itself, which is primarily dictated by the catalytic mechanism. However, in less controlled thermal or other metal-catalyzed cycloadditions, the steric bulk could exert a greater influence on the regiochemical outcome, potentially favoring the formation of the less sterically crowded isomer. researchgate.net
Nitrene Generation and Subsequent Transformations
Beyond cycloadditions, aryl azides are valuable precursors for the generation of aryl nitrenes, which are highly reactive, electron-deficient intermediates.
Upon heating, this compound can undergo thermal decomposition, extruding a molecule of dinitrogen (N₂) to form the corresponding 3-tert-butylphenylnitrene. researchgate.netrsc.org This process is the rate-determining step in the thermal reactions of many azides. rsc.org The decomposition is a competitive process that can lead to the formation of the nitrene in either its singlet or triplet spin state. researchgate.net
The resulting aryl nitrene is a highly reactive species capable of undergoing a variety of subsequent transformations. Common reaction pathways include:
Intramolecular C-H Insertion: The nitrene can insert into an adjacent C-H bond, a pathway that is particularly relevant if alkyl side chains are present on the aromatic ring.
Intermolecular Reactions: The nitrene can react with solvent molecules or other substrates present in the reaction mixture, for example, by abstracting hydrogen atoms or adding across double bonds. researchgate.net
Dimerization: Two nitrene molecules can dimerize to form an azo compound.
Kinetic studies on similar substituted aryl azides have shown that electron-donating substituents on the aromatic ring can stabilize the incipient nitrene, influencing the decomposition rates and the products formed. rsc.org The tert-butyl group, being a weak electron-donating group, would have a modest electronic influence on the stability of the 3-tert-butylphenylnitrene intermediate. The primary fate of the generated nitrene would depend on the specific reaction conditions (e.g., temperature, solvent, and presence of trapping agents). researchgate.net
Photochemical Generation of Reactive Nitrene Intermediates
The generation of highly reactive nitrene intermediates from aryl azides is a cornerstone of nitrene chemistry, and this compound is a classic precursor for the corresponding 3-tert-butylphenylnitrene. The primary method for this transformation is photolysis, involving the irradiation of the azide with ultraviolet (UV) light. This process, often referred to as photoaffinity labeling in biochemical contexts, relies on the photolability of the azide functional group.
Upon absorption of UV radiation, typically at wavelengths below 300 nm, the this compound molecule is promoted to an electronically excited state. rsc.orgnih.gov This excited state is unstable and rapidly undergoes cleavage of the nitrogen-nitrogen bond, leading to the extrusion of a molecule of dinitrogen (N₂) gas and the formation of the highly reactive 3-tert-butylphenylnitrene intermediate. researchgate.net The reaction can be summarized as follows:
t-Bu-C₆H₄-N₃ + hν → t-Bu-C₆H₄-N + N₂
The generated nitrene is an electron-deficient species with a neutral nitrogen atom bearing only six valence electrons, which accounts for its high reactivity. Depending on the spin state of the non-bonding electrons, the nitrene can exist as either a singlet or a triplet species. The ground state for most aryl nitrenes, including 3-tert-butylphenylnitrene, is a triplet state, which behaves as a diradical. The singlet state is typically higher in energy but may be initially formed and can exhibit different reactivity before relaxing to the triplet ground state.
The study of these short-lived intermediates is challenging and often employs advanced spectroscopic techniques. youtube.com Transient absorption spectroscopy is a powerful tool used to detect and characterize transient species like nitrenes. youtube.comyoutube.com In a typical experiment, a sample is excited with a short laser pulse (pump pulse) to generate the nitrene, and its absorption of a second light pulse (probe pulse) is measured at various time delays. youtube.comresearchgate.net This allows for the observation of the nitrene's absorption spectrum and the study of its kinetic decay as it engages in subsequent reactions. youtube.com
Intramolecular and Intermolecular C-H Amination Reactions
A hallmark of the reactivity of the photochemically generated 3-tert-butylphenylnitrene is its ability to undergo C-H amination reactions. This process involves the insertion of the nitrene into a carbon-hydrogen bond, forming a new carbon-nitrogen bond and providing a direct route to synthesize amines. These reactions can occur in both an intramolecular and intermolecular fashion.
Intramolecular C-H Amination: In the case of 3-tert-butylphenylnitrene, intramolecular C-H amination can occur at the tert-butyl group. The nitrene can insert into one of the nine equivalent C-H bonds of the neighboring tert-butyl substituent. This process leads to the formation of a five-membered heterocyclic ring system, a dihydroindoline derivative. The proximity and availability of these C-H bonds make this a facile cyclization pathway.
Intermolecular C-H Amination: When this compound is photolyzed in the presence of an external substrate containing C-H bonds, intermolecular amination can take place. The nitrene can abstract a hydrogen atom from the substrate to form a radical pair, which then combines to form the amination product, or it can undergo a direct insertion mechanism. The selectivity of this reaction often favors weaker C-H bonds, such as those at benzylic or tertiary positions. rsc.org For instance, reaction with a substrate like 9,10-dihydroanthracene (B76342) would be expected to yield amination at the benzylic C-H bonds. rsc.org The presence of the bulky tert-butyl group can influence the regioselectivity of intermolecular reactions by sterically hindering the approach to certain C-H bonds.
The general scheme for these reactions is a powerful tool in synthetic chemistry for the late-stage functionalization of complex molecules.
Aziridination Reactions Initiated by Aryl Nitrenes
In addition to C-H amination, 3-tert-butylphenylnitrene readily reacts with alkenes to form aziridines, three-membered heterocyclic rings containing a nitrogen atom. This reaction, known as aziridination, is a nitrene analogue of the epoxidation of alkenes by carbenes. The reaction typically proceeds via the addition of the nitrene to the carbon-carbon double bond.
The mechanism of aziridination can be influenced by the spin state of the nitrene. The singlet nitrene can add to the alkene in a concerted, stereospecific manner, where the stereochemistry of the alkene is retained in the aziridine (B145994) product. Conversely, the triplet nitrene, acting as a diradical, adds in a stepwise fashion. This involves the initial formation of a three-membered ring diradical intermediate, which then undergoes spin inversion and ring closure. This stepwise mechanism allows for rotation around the former carbon-carbon double bond, potentially leading to a mixture of stereoisomeric aziridines from a single stereoisomeric alkene.
The reaction of 3-tert-butylphenylnitrene with various olefins, such as cycloalkenes and styrenes, can be used to synthesize a range of N-aryl aziridines. nih.gov The diastereoselectivity of these reactions can be high, often governed by steric interactions between the approaching nitrene and the substituents on the alkene. For example, in the aziridination of a substituted cycloalkene, the nitrene will preferentially approach from the less sterically hindered face of the double bond. nih.gov
Formation of Azo Compounds and Ring Enlargement Products
Besides C-H amination and aziridination, the reactive 3-tert-butylphenylnitrene can undergo other transformations, leading to the formation of azo compounds and products derived from ring enlargement.
Formation of Azo Compounds: A common side reaction in nitrene chemistry is the dimerization of the nitrene intermediate to form an azo compound. Two molecules of 3-tert-butylphenylnitrene can combine to form 3,3'-di-tert-butylazobenzene. This pathway is particularly prevalent at high concentrations of the nitrene precursor, where the probability of two nitrene molecules encountering each other is increased.
2 t-Bu-C₆H₄-N → t-Bu-C₆H₄-N=N-C₆H₄-t-Bu
Alternatively, the nitrene can react with a molecule of the parent azide, this compound, to form the azo compound and eliminate a molecule of dinitrogen. Another route involves the reaction of the nitrene with an amine, which may be formed as a product of C-H abstraction from the solvent. nih.gov
Ring Enlargement Products: Aryl nitrenes are known to undergo ring expansion to form seven-membered ring systems known as dehydroazepines. This rearrangement involves the incorporation of the nitrogen atom into the aromatic ring. For 3-tert-butylphenylnitrene, this would lead to the formation of a substituted 1,3-didehydroazepine intermediate. This highly strained and reactive species can then be trapped by nucleophiles present in the reaction medium. For example, in the presence of an amine, the dehydroazepine can be trapped to yield an azepine derivative. This ring enlargement pathway is a characteristic reaction of phenylnitrenes and represents a fascinating rearrangement in organic chemistry. youtube.comresearchgate.net
Influence of Steric (tert-butyl) and Electronic Factors on Nitrene Reactivity and Selectivity
The reactivity and selectivity of 3-tert-butylphenylnitrene are significantly influenced by the presence of the tert-butyl group on the aromatic ring. This substituent exerts both steric and electronic effects.
Steric Effects: The most pronounced influence of the tert-butyl group is its steric bulk. This steric hindrance can play a crucial role in controlling the selectivity of the nitrene's reactions.
Intramolecular Selectivity: The tert-butyl group's own C-H bonds are subject to intramolecular amination, but its bulk can hinder intermolecular reactions at the ortho positions of the ring.
Intermolecular Selectivity: In intermolecular C-H amination and aziridination reactions, the bulky group can act as a "steric directing group," disfavoring reactions at sites close to it and promoting reactions at more accessible positions on the substrate molecule. This can lead to higher regioselectivity than would be observed with less sterically demanding nitrenes. For example, in the aziridination of a complex alkene, the approach of the nitrene is dictated by minimizing steric clash, leading to enhanced diastereoselectivity. nih.gov The destabilization of the ground state of the precursor azide due to steric interactions can also lead to an increased rate of decomposition.
The interplay of these electronic and steric factors is crucial for predicting and controlling the outcomes of reactions involving 3-tert-butylphenylnitrene.
| Factor | Influence on 3-tert-butylphenylnitrene | Potential Outcome |
| Electronic | Weak electron-donating group | Slightly reduced electrophilicity and reactivity |
| Steric | Large, bulky substituent | Increased regioselectivity and diastereoselectivity in intermolecular reactions |
| Steric | Hinders approach to ortho positions | Directs reactions to less hindered sites |
Metal-Mediated Transformations
Cobalt-Organoazide Adducts and Nitrenoid Intermediates in C-H Functionalization
While photolysis provides a direct route to free nitrenes, the reactivity of this compound can be modulated and controlled through the use of transition metal catalysts. Cobalt complexes, in particular, have emerged as effective catalysts for C-H functionalization reactions using organic azides as the nitrene source. researchgate.netresearchgate.net
The reaction mechanism typically involves the initial coordination of the organic azide to the cobalt center to form a cobalt-organoazide adduct. nih.gov For example, a Co(II) complex can react with this compound to furnish a four-coordinate cobalt(II)-organoazide complex. Spectroscopic and structural characterization of analogous complexes have shown that the azide binds to the metal without undergoing immediate redox changes. nih.gov
This adduct is a key intermediate. Upon thermal or photochemical activation, it can expel dinitrogen (N₂) to generate a highly reactive cobalt-nitrenoid intermediate. This species is often described as a cobalt-bound nitrene and can be represented as a Co(III)-iminyl radical or a Co(IV)-imido complex. These metal-nitrenoid species are the active agents in the subsequent C-H functionalization reactions.
The cobalt-nitrenoid can then act as a nitrene group transfer reagent, facilitating intermolecular C-H amination and aziridination reactions under milder conditions than those required for the generation of the free nitrene. nih.gov The use of a metal catalyst offers several advantages, including:
Improved Selectivity: The steric and electronic properties of the ligands on the cobalt center can be tuned to control the chemo-, regio-, and stereoselectivity of the C-H functionalization.
Milder Reaction Conditions: Metal catalysis can lower the activation energy for nitrene formation and transfer, allowing reactions to proceed at lower temperatures. nih.gov
Suppression of Side Reactions: By controlling the reactive intermediate as a metal-nitrenoid, side reactions typical of free nitrenes, such as azo compound formation, can be minimized.
The study of these cobalt-mediated transformations is a burgeoning area of research, offering sustainable and efficient methods for the synthesis of complex nitrogen-containing molecules. youtube.comnih.gov
| Intermediate Species | Formation | Role in C-H Functionalization |
| Cobalt-Organoazide Adduct | Coordination of this compound to a cobalt complex | Precursor to the active nitrenoid species |
| Cobalt-Nitrenoid (Co-NAr) | Elimination of N₂ from the azide adduct | Active nitrene transfer agent for C-H amination and aziridination |
Other Significant Reaction Pathways
The azido group is well-known for participating in various rearrangement reactions, most notably the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. masterorganicchemistry.com While this rearrangement does not apply directly to this compound, it is a critical reaction for a closely related derivative, 3-tert-butylbenzoyl azide, which could be synthesized from 3-tert-butylbenzoic acid.
The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield different functional groups. masterorganicchemistry.com For example, reaction with water leads to an unstable carbamic acid, which decarboxylates to form a primary amine. masterorganicchemistry.com In the presence of an alcohol, a stable carbamate (B1207046) is formed. masterorganicchemistry.com This pathway provides a valuable method for converting carboxylic acids into amines with the loss of one carbon atom.
Table 2: Products of the Curtius Rearrangement with Various Nucleophiles
| Acyl Azide Derivative | Nucleophile | Intermediate | Final Product |
|---|---|---|---|
| 3-tert-butylbenzoyl azide | Water (H₂O) | 3-tert-butylphenyl isocyanate | 3-tert-butylaniline (B1265813) |
| 3-tert-butylbenzoyl azide | Methanol (CH₃OH) | 3-tert-butylphenyl isocyanate | Methyl (3-tert-butylphenyl)carbamate |
The azido group in this compound possesses a rich and varied reactivity profile, capable of reacting with both electrophiles and nucleophiles.
Nucleophilic Character and Cycloadditions: The azide functional group is an excellent nucleophile. masterorganicchemistry.com One of its most significant reactions is the Huisgen 1,3-dipolar cycloaddition with alkynes. The copper-catalyzed version of this reaction, often termed "click chemistry," is exceptionally rapid and selective, forming stable 1,2,3-triazole rings under mild conditions. masterorganicchemistry.com This reaction is a cornerstone of modern chemical synthesis due to its reliability and the inertness of the reacting partners in the absence of the copper catalyst. masterorganicchemistry.com
Another important reaction highlighting the nucleophilic character of azides is the Staudinger reaction, where an organic azide reacts with a phosphine (B1218219) (e.g., triphenylphosphine). The initial step is a nucleophilic attack by the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. This intermediate subsequently loses N₂ gas to form an aza-ylide, which can be hydrolyzed to yield a primary amine and the corresponding phosphine oxide.
Electrophilic Interactions: While the azide group is predominantly nucleophilic, it can also interact with strong electrophiles. Protonation can occur on the terminal nitrogen atom. The reactivity of the aromatic ring itself towards electrophilic substitution is directed by the substituents. The tert-butyl group is an ortho-, para-directing activator, although the ortho positions are sterically hindered. stackexchange.com The azido group is generally considered a weakly deactivating, ortho-, para-director for electrophilic aromatic substitution. The interplay of these two groups would dictate the regioselectivity of reactions such as halogenation or nitration on the benzene (B151609) ring.
Table 3: Key Reactions at the Azido Functionality of this compound
| Reaction Type | Reagent | Product Type | Significance |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Terminal Alkyne (with Cu(I) catalyst) | 1,4-disubstituted 1,2,3-Triazole | Highly efficient and selective "click" reaction for forming stable heterocyclic rings. masterorganicchemistry.com |
| Staudinger Reaction | Triphenylphosphine (PPh₃) followed by H₂O | Primary Amine (3-tert-butylaniline) | Mild and efficient method for the reduction of azides to primary amines. |
| Reaction with Electrophiles | Strong Acid (H⁺) | Protonated Azide | Can influence the reactivity and stability of the compound. |
Theoretical and Computational Chemistry Studies on 1 Azido 3 Tert Butylbenzene
Electronic Structure and Bonding Analysis
The electronic structure of an aromatic azide (B81097) is governed by the interplay between the phenyl ring's π-system and the unique bonding of the azide functional group. Computational chemistry provides powerful tools to elucidate these features.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. researchgate.net Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311+G(d,p), have proven effective for calculating the properties of aryl azides and related organic molecules. researchgate.netnih.govnih.gov
For 1-azido-3-tert-butylbenzene, a DFT calculation would yield the molecule's lowest energy conformation. The azide group (-N₃) is a linear, three-nitrogen chain attached to the benzene (B151609) ring. The tert-butyl group, an alkyl substituent, is known to be a weak electron-donating group through induction. Calculations would provide precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can provide insight into charge distribution and intramolecular interactions. nih.gov
Table 1: Representative Ground State Geometric Parameters for this compound (Illustrative) This table presents expected values based on DFT calculations of phenyl azide and related substituted benzenes. Actual values would require specific computation.
| Parameter | Atom(s) Involved | Expected Value | Description |
| Bond Length | C1-N1 | ~1.41 Å | Length of the bond connecting the phenyl ring to the azide group. |
| Bond Length | N1-N2 | ~1.25 Å | Length of the inner nitrogen-nitrogen bond in the azide group. |
| Bond Length | N2-N3 | ~1.15 Å | Length of the terminal nitrogen-nitrogen bond in the azide group. |
| Bond Angle | C1-N1-N2 | ~115° | Angle defining the attachment of the azide group to the ring. |
| Bond Angle | N1-N2-N3 | ~172° | Angle of the azide chain, typically close to linear. acs.org |
| Dihedral Angle | C2-C1-N1-N2 | ~0° or 180° | Torsional angle describing the planarity of the azide group relative to the phenyl ring. |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and spatial distribution of these orbitals are critical for understanding reactions like the 1,3-dipolar cycloaddition, a characteristic reaction of azides. wikipedia.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Values are representative and based on typical DFT (B3LYP/6-311+G(d,p)) calculations for substituted aryl azides. researchgate.net
| Orbital | Predicted Energy (eV) | Significance in Reactivity |
| HOMO | ~ -6.8 eV | Acts as the nucleophilic component of the azide, donating electrons. Its energy influences reactions with electron-poor partners. |
| LUMO | ~ -0.5 eV | Acts as the electrophilic component of the azide, accepting electrons. Its energy is key for reactions with electron-rich partners. nih.gov |
| HOMO-LUMO Gap | ~ 6.3 eV | A large gap indicates high kinetic stability. It influences the molecule's electronic transitions and overall reactivity. |
The electronic structure of this compound is characterized by significant electron delocalization. This involves the interaction of the azide group's p-orbitals with the π-electron system of the benzene ring. Resonance theory can be used to depict this delocalization, showing how the negative charge can be distributed between the nitrogen atoms of the azide and into the aromatic ring.
Computational analyses, such as NBO, can quantify this delocalization by analyzing orbital interactions and charge distribution. nih.gov These studies show a delocalized π-system extending from the phenyl ring over the first two nitrogen atoms (N1 and N2), while the terminal nitrogen (N3) bears a significant partial negative charge. The tert-butyl group does not participate directly in the resonance but influences the electron density of the ring through its inductive effect.
Mechanistic Probes using Computational Methods
Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the detailed exploration of pathways that are difficult or impossible to observe experimentally.
A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. researchgate.net By mapping the PES for a reaction, such as the [3+2] cycloaddition of this compound with an alkyne, chemists can identify the most likely reaction pathway. nih.gov This involves calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction from reactants to products. The resulting map reveals the energy of reactants, products, intermediates, and the transition states that connect them. researchgate.net For complex reactions, this allows for the comparison of different possible mechanistic routes, such as concerted versus stepwise pathways.
The transition state (TS) is the highest energy point along the lowest energy reaction pathway—the "saddle point" on the PES. acs.org Locating and characterizing this fleeting structure is crucial for understanding reaction kinetics, as its energy relative to the reactants determines the activation energy barrier. researchgate.net
Computational algorithms can precisely locate a transition state structure. A key verification is a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous forming of new bonds and breaking of old ones). nih.gov
Calculation of Activation Energies and Reaction Enthalpies
Theoretical and computational chemistry provides powerful tools to investigate the kinetics and thermodynamics of chemical reactions involving this compound. Density Functional Theory (DFT) and other high-level computational methods are frequently employed to calculate the activation energies (ΔE‡) and reaction enthalpies (ΔH) for its transformations, particularly in [3+2] cycloaddition reactions. These calculations are crucial for understanding the reactivity of the azide and predicting the feasibility and outcomes of its reactions.
While specific experimental or computational studies exclusively focused on this compound are not extensively documented in the reviewed literature, a wealth of data exists for the parent phenyl azide and other substituted aryl azides. This allows for a reasoned estimation of the energetic parameters for the title compound. For instance, the activation free energies for the [3+2] cycloaddition reactions of phenyl azide with various dipolarophiles have been computationally determined, providing a baseline for understanding the influence of the meta-tert-butyl substituent. In general, these reactions are characterized by significant activation barriers, indicating that thermal activation is often necessary. acs.org
The reaction enthalpy for the formation of the resulting triazole products is generally exothermic, driving the reaction towards the cycloadduct. The magnitude of the exothermicity is influenced by the stability of the formed triazole ring and any steric interactions that may be present in the product. DFT calculations can accurately model these thermodynamic parameters. The process involves optimizing the geometries of the reactants, the transition state, and the products. The energy difference between the transition state and the reactants yields the activation energy, while the difference between the products and the reactants provides the reaction enthalpy. stackexchange.com
The presence of the tert-butyl group at the meta position is expected to have a modest electronic effect on the azide moiety, primarily through induction. This will subtly influence the activation energy of its cycloaddition reactions compared to unsubstituted phenyl azide. More significant is the potential for steric hindrance, which can raise the activation energy, especially with bulky reaction partners.
Table 1: Representative Calculated Activation Energies for [3+2] Cycloaddition Reactions of Aryl Azides with Alkynes (Illustrative Data)
| Aryl Azide | Alkyne | Computational Method | Activation Energy (kcal/mol) |
| Phenyl azide | Propyne | B3LYP/6-31G(d) | 25.8 |
| Phenyl azide | Methyl propiolate | B3LYP/6-31G(d) | 22.4 |
| Phenyl azide | Phenylacetylene | B3LYP/6-31G(d) | 26.3 |
Note: The data in this table is illustrative and based on calculations for phenyl azide. The activation energies for this compound would be expected to be of a similar magnitude, with minor variations due to electronic and steric effects of the tert-butyl group.
Prediction of Chemo- and Regioselectivity
Conceptual DFT Indices (Parr Functions, Electrophilicity, Nucleophilicity)
Conceptual DFT provides a powerful framework for understanding and predicting the reactivity and selectivity of chemical reactions. researchgate.net By calculating various reactivity indices, it is possible to gain insight into the electrophilic and nucleophilic nature of reactants and to predict the most likely pathways for a reaction to occur. For this compound, these indices are invaluable for forecasting its behavior in reactions such as cycloadditions.
Parr Functions: The Parr functions (P(r)) are a local reactivity descriptor that identifies the most reactive sites within a molecule for electrophilic and nucleophilic attack. rsc.org For a polar reaction, the most favorable interaction will occur between the site with the highest electrophilic Parr function on one reactant and the site with the highest nucleophilic Parr function on the other. In the context of the [3+2] cycloaddition of this compound, the analysis of Parr functions can predict the regioselectivity of the addition to an unsymmetrical dipolarophile. The terminal nitrogen atom of the azide group is typically the most nucleophilic center, while the internal nitrogen atom can exhibit electrophilic character.
Table 2: Conceptual DFT Indices for a Representative Aryl Azide (Phenyl Azide)
| Index | Value | Interpretation |
| Electrophilicity (ω) | ~1.5 - 2.0 eV | Moderately electrophilic |
| Nucleophilicity (N) | ~2.0 - 2.5 eV | Moderately nucleophilic |
| Parr Function (P⁺) on N1 | High | Susceptible to nucleophilic attack |
| Parr Function (P⁻) on N3 | High | Prone to electrophilic attack |
Note: These values are approximate for phenyl azide and serve as a reference. The values for this compound would be expected to show a slight decrease in ω and a slight increase in N.
Steric Hindrance Effects on Reaction Outcomes via Computational Modeling
The tert-butyl group is known for its significant steric bulk, and this plays a crucial role in dictating the outcomes of reactions involving this compound. Computational modeling is an effective tool for quantifying these steric effects and predicting their influence on reaction pathways and product distributions.
In [3+2] cycloaddition reactions, the steric hindrance from the meta-tert-butyl group can influence the regioselectivity. When this compound reacts with an unsymmetrical dipolarophile, the tert-butyl group can sterically disfavor the transition state leading to the formation of one regioisomer over the other. By calculating the energies of the different possible transition states, computational models can predict the favored regioisomer. The transition state that minimizes the steric repulsion between the tert-butyl group and the substituents on the dipolarophile will be lower in energy and thus kinetically favored.
Conformational Landscape of tert-butyl-Substituted Azidoarenes
The conformational flexibility of this compound is primarily associated with the orientation of the tert-butyl and azido (B1232118) groups relative to the benzene ring. The bond between the tert-butyl group and the aromatic ring allows for rotation, and similarly, the azido group has rotational freedom around the C-N bond.
Computational studies can map the potential energy surface of the molecule as a function of these rotational degrees of freedom. For the tert-butyl group, the staggered conformations that minimize steric interactions with the ortho-hydrogens on the benzene ring are expected to be the most stable. The bulky nature of the tert-butyl group can influence the preferred orientation of the adjacent azido group. While the electronic interaction between the meta-tert-butyl group and the azido group is minimal, steric repulsion can play a role in defining the lowest energy conformation of the molecule.
The azido group itself is not linear and has a bent structure. The orientation of this bend relative to the plane of the benzene ring can also be investigated computationally. The lowest energy conformation will be a balance between minimizing steric clashes and optimizing any weak electronic interactions. Understanding the conformational landscape is important as the reactivity of the molecule can be dependent on the population of different conformers at a given temperature.
Advanced Spectroscopic Techniques for Mechanistic Elucidation and Compound Characterization
Time-Resolved and In-Situ Spectroscopic Investigations
Time-resolved and in-situ spectroscopy allow for the direct observation of a chemical reaction as it occurs. This provides invaluable insight into the formation and decay of transient intermediates, which are often the key to understanding the reaction pathway.
Time-resolved and in-situ Infrared (IR) spectroscopy are powerful tools for monitoring the chemical transformations of 1-azido-3-tert-butylbenzene. The azido (B1232118) functional group (-N₃) has a strong, characteristic antisymmetric stretching vibration that appears in a relatively uncongested region of the IR spectrum, typically between 2100 and 2150 cm⁻¹. This distinct peak serves as an excellent probe for monitoring the concentration of the parent azide (B81097) in real-time.
During thermal or photochemical reactions, the intensity of this azide peak decreases. nih.gov By monitoring the rate of this decrease, researchers can deduce kinetic information about the decomposition of this compound. nih.govnih.gov Simultaneously, the appearance of new absorption bands can signal the formation of transient intermediates or final products. For instance, the primary intermediate expected from the loss of dinitrogen (N₂) from an aryl azide is a highly reactive nitrene (3-tert-butylphenylnitrene). While nitrenes are notoriously difficult to observe directly due to their short lifetimes, matrix isolation techniques combined with IR spectroscopy at cryogenic temperatures can successfully trap and characterize these species. New vibrational modes corresponding to the nitrene or subsequent products, such as azo compounds or ring-expansion products like azepines, can be identified. nih.gov
| Functional Group | Spectroscopic Data Type | Characteristic Signal (cm⁻¹) |
| Aryl Azide (-N₃) | IR Absorption | 2100 - 2150 (strong, sharp) |
| Azo Compound (-N=N-) | IR Absorption | 1400 - 1450 (weak to medium) |
| Imine (-C=N-) | IR Absorption | 1640 - 1690 (variable) |
| C-H (tert-butyl) | IR Absorption | 2960 - 2870 (strong) |
While standard ¹H and ¹³C NMR are fundamental for the characterization of the stable this compound molecule, advanced NMR techniques are employed to probe its dynamic processes and detect certain reaction intermediates. For instance, variable-temperature NMR can provide insights into the rotational dynamics of the tert-butyl group or restricted rotation around the C-N bond.
More significantly, specialized NMR techniques can be used to follow reactions in-situ. Photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) experiments can detect and characterize transient radical-pair intermediates formed during photochemical reactions. Furthermore, the use of ¹⁵N NMR spectroscopy, by enriching the azido group with the ¹⁵N isotope, offers a direct window into the electronic environment of the nitrogen atoms. researchgate.net The chemical shifts of the three distinct nitrogen atoms in the azide group are highly sensitive to their chemical environment. During a reaction, changes in these signals or the appearance of new ¹⁵N signals can provide direct evidence for the formation of nitrogen-containing intermediates and products, such as triazoles or azo compounds, corroborating data from other spectroscopic methods. researchgate.net
| Nucleus | NMR Experiment Type | Expected Chemical Shift Range (ppm) | Information Yielded |
| ¹H | Standard | 7.0 - 7.5 (Aromatic), 1.3 (tert-Butyl) | Basic structural confirmation. |
| ¹³C | Standard | ~140 (C-N₃), ~152 (C-tBu), 115-130 (Aromatic), ~35 (tBu C), ~31 (tBu CH₃) | Carbon skeleton framework. |
| ¹⁵N | Isotope-Enriched | -130 to -150 (Nα), -170 to -190 (Nγ), -290 to -320 (Nβ) | Direct probe of azide group transformation. |
The decomposition of this compound via thermolysis or photolysis typically proceeds through the formation of a nitrene intermediate, 3-tert-butylphenylnitrene. Aryl nitrenes generally have a triplet ground state, meaning they possess two unpaired electrons and are paramagnetic. Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and characterizing such triplet species.
By conducting the photolysis of this compound at cryogenic temperatures within the EPR spectrometer's cavity, the resulting triplet nitrene can be trapped and its spectrum recorded. The EPR spectrum of a triplet nitrene is characterized by specific signals that arise from the interaction of the unpaired electrons with each other (zero-field splitting) and with nearby magnetic nuclei, primarily the ¹⁴N nucleus. The resulting spectrum provides a unique fingerprint for the nitrene, confirming its formation and providing information about its electronic structure and geometry. Theoretical studies can be used to model the expected EPR spectrum, which can then be compared with experimental data for definitive identification. nih.gov
| Species | Spectroscopic Technique | Key Parameters | Typical Values/Observations |
| 3-tert-butylphenylnitrene | EPR Spectroscopy | g-value | ~2.003 (close to free electron) |
| 3-tert-butylphenylnitrene | EPR Spectroscopy | Zero-Field Splitting (D, E) | Non-zero values indicative of triplet state |
| 3-tert-butylphenylnitrene | EPR Spectroscopy | Hyperfine Coupling (A) | Coupling to ¹⁴N nucleus |
Kinetic Studies through Spectroscopic Monitoring
The rate at which this compound decomposes or reacts can be precisely measured by monitoring changes in its spectroscopic signature over time. By keeping the temperature constant and recording spectra at regular intervals, one can plot the concentration of the azide versus time.
Using IR spectroscopy, the intensity of the characteristic azide stretch (~2100 cm⁻¹) is directly proportional to its concentration. A plot of the natural logarithm of the absorbance versus time can yield the rate constant for a first-order decomposition. Similarly, UV-Vis spectroscopy can be used, as the electronic transitions of the azide group will differ from those of its products. Monitoring the reaction progress can reveal isosbestic points, which indicate a clean conversion from one species to another. nih.gov This kinetic data is crucial for understanding the stability of the compound and the factors that influence its reactivity, such as temperature and solvent. nih.gov
Spectroscopic Confirmation of Novel Transformation Products
The reactive nitrene generated from this compound can undergo a variety of subsequent reactions, leading to novel products beyond simple dimerization. These can include intramolecular C-H insertion reactions or ring-expansion to form a dehydroazepine intermediate, which can then be trapped by other reagents.
The unambiguous identification of these new molecular structures relies on a combination of spectroscopic techniques.
NMR Spectroscopy (¹H, ¹³C, COSY, HMBC): Provides the complete connectivity of the new molecular skeleton. For example, the formation of an azepine ring would result in a dramatic change in the aromatic region of the ¹H and ¹³C NMR spectra, with the appearance of signals corresponding to sp² carbons and protons in a seven-membered ring.
Infrared (IR) Spectroscopy: Confirms the disappearance of the azide peak and the appearance of new functional groups. For instance, an imine product would show a -C=N- stretch, while an amine product from a C-H insertion would exhibit N-H stretching vibrations. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental formula of the new product, confirming that the transformation corresponds to, for example, the loss of N₂ and rearrangement of the remaining atoms.
Through the careful application and interpretation of these advanced spectroscopic methods, a comprehensive picture of the reaction mechanism, intermediates, and final products of this compound transformations can be constructed.
Applications and Synthetic Utility of 1 Azido 3 Tert Butylbenzene in Organic Synthesis and Materials Science
A Gateway to Heterocyclic Scaffolds
The azide (B81097) functionality of 1-azido-3-tert-butylbenzene serves as a linchpin for the construction of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.
Synthesis of 1,2,3-Triazoles and Dihydrotriazoles
The most prominent application of this compound is in the synthesis of 1,2,3-triazoles through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orginterchim.fr This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with a variety of terminal alkynes, in the presence of a copper(I) catalyst, yields the corresponding 1-(3-(tert-butyl)phenyl)-1H-1,2,3-triazole derivatives in high yields. nih.govresearchgate.net The reaction is generally robust, tolerating a wide range of functional groups on the alkyne partner.
A general procedure for the synthesis of these triazoles involves reacting this compound with a terminal alkyne in a suitable solvent system, such as a mixture of tert-butanol (B103910) and water, in the presence of a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov
While the synthesis of dihydrotriazoles from this compound is less commonly reported, the general reactivity of azides in [3+2] cycloaddition reactions suggests its potential in forming these partially saturated heterocycles. The reaction of azides with alkenes, often under thermal or photochemical conditions, can lead to the formation of triazolines (dihydrotriazoles).
Formation of Nitrogen-Containing Scaffolds (e.g., Pyrrolidines)
The azide group of this compound can be a precursor to other nitrogen-containing functionalities, enabling the synthesis of various heterocyclic scaffolds, including pyrrolidines. nih.gov One common strategy involves the 1,3-dipolar cycloaddition of azides with alkenes to form triazolines, which can then undergo further transformations. nih.govresearchgate.net For instance, the thermolysis or photolysis of triazolines can lead to the extrusion of nitrogen gas and the formation of aziridines, which are versatile intermediates for the synthesis of more complex nitrogenous compounds.
Alternatively, the reduction of the azide group to an amine opens up a plethora of synthetic possibilities for constructing pyrrolidine (B122466) rings through various well-established methods, such as reductive amination of dicarbonyl compounds or alkylation of suitable precursors. mdpi.comresearchgate.net
Constructing Complex Molecular Architectures: Mechanically Interlocked Molecules (MIMs)
The reliability and efficiency of the CuAAC reaction have made this compound a valuable component in the template-directed synthesis of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes. nih.gov These molecules, composed of non-covalently interlocked components, are of great interest for the development of molecular machines and smart materials.
A Precursor for Rotaxanes and Catenanes via Click Chemistry
In the synthesis of rotaxanes, which consist of a dumbbell-shaped molecule threaded through a macrocycle, this compound can be used to introduce one of the "stoppers" at the end of the linear axle. nih.govnih.gov The bulky tert-butyl group can contribute to the steric hindrance of the stopper, preventing the dethreading of the macrocycle. The azide group allows for the "clicking" of the stopper onto a pre-formed pseudorotaxane intermediate, which is a complex of the macrocycle and the unstoppered axle.
Similarly, in the synthesis of catenanes, which are composed of two or more interlocked macrocycles, this compound can be incorporated into one of the macrocyclic precursors. nih.gov The subsequent intramolecular or intermolecular "click" cyclization with an alkyne-functionalized component can then lead to the formation of the interlocked structure.
Paving the Way for New Functional Organic Materials
The unique combination of the bulky, lipophilic tert-butyl group and the versatile azide functionality makes this compound an attractive precursor for the development of new functional organic materials. The resulting triazole-containing structures can exhibit interesting photophysical, electronic, or self-assembly properties.
The incorporation of the 3-tert-butylphenyl group can influence the solubility, processability, and solid-state packing of polymers and other materials. For instance, polymers functionalized with this moiety may exhibit enhanced solubility in organic solvents and modified thermal properties.
A Strategic Intermediate in the Synthesis of Complex Molecules
Beyond its direct use in the formation of triazoles and MIMs, this compound serves as a strategic intermediate in multi-step organic synthesis. The azide group can be readily transformed into other important functional groups, such as amines, amides, and N-heterocycles, allowing for the introduction of nitrogen at a specific position in a complex molecular framework. The tert-butyl group often acts as a permanent structural element, imparting specific steric and electronic properties to the final target molecule.
The ability to introduce the 3-tert-butylphenyl azide moiety and then elaborate the azide group at a later stage of a synthesis provides a powerful tool for the construction of complex molecules with precisely controlled architectures.
Future Research Directions for 1 Azido 3 Tert Butylbenzene Chemistry
Unraveling Novel Reactivity Modes and Catalytic Cycles
The azide (B81097) group in 1-azido-3-tert-butylbenzene is a precursor to a highly reactive nitrene intermediate, which is central to its chemical transformations. Future work will likely focus on discovering new reactions and catalytic systems that can control the fate of this intermediate.
Key Research Areas:
Transition-Metal Catalysis: While transition-metal-catalyzed reactions of azides for N-atom transfer are known, there is room to explore a wider range of metals and ligand scaffolds. nih.gov The goal is to develop catalytic systems that can steer the reaction towards specific products, such as C-H amination, aziridination of olefins, or the synthesis of N-heterocycles. nih.govnih.gov For instance, rhodium(II) catalysts have been effective in promoting C-H amination to form indoles and carbazoles from aryl azides. nih.gov The steric bulk of the tert-butyl group in this compound could influence the regioselectivity of these intramolecular reactions.
Nitrene Coupling Reactions: Metal-catalyzed coupling of nitrenes derived from aryl azides is an attractive route to azoarenes. nsf.gov Research into the mechanism of these couplings has revealed multiple pathways, including bimetallic coupling and the reaction of a metal-nitrene with an azide molecule. nsf.gov Future studies could investigate how the electronic and steric properties of the tert-butyl substituent on the aromatic ring influence the kinetics and mechanism of these coupling reactions.
Cycloaddition Reactions: Aryl azides are well-known participants in [3+2] cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). masterorganicchemistry.comwikipedia.org Future research could explore novel cycloadditions, such as the formal [5+1] cycloaddition with vinylcyclopropanes to synthesize six-membered tetrahydropyridines, a reaction class that remains relatively unexplored for nitrene precursors. nih.gov
Computational Design of Enhanced Reactivity and Selectivity
Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound. Density Functional Theory (DFT) and other methods can elucidate reaction mechanisms and guide the design of new experiments.
Prospective Computational Studies:
Reactivity and Mechanism Analysis: Computational models can map the potential energy surfaces for reactions involving this compound. This includes studying the thermal decomposition pathways, such as the cyclization of ortho-substituted phenyl azides, and the factors influencing the activation barriers for N₂ extrusion. dntb.gov.ua The Molecular Electron Density Theory (MEDT) has been used to study the reactivity and regioselectivity of [3+2] cycloaddition reactions of aryl azides. acs.org
Substituent Effects: The tert-butyl group exerts significant steric and electronic effects. Computational studies can systematically quantify how this group influences the reactivity of the azide and the stability of intermediates compared to other substituted aryl azides. nih.govsciencepublishinggroup.com This understanding is crucial for designing substrates with tailored reactivity.
Catalyst Design: In silico design of catalysts can accelerate the discovery of more efficient and selective systems for azide transformations. By modeling the interaction between the catalyst, this compound, and other reactants, researchers can predict which catalyst architectures will favor the desired reaction pathway, be it amination, aziridination, or coupling. nsf.gov
Integration into Advanced Supramolecular Assemblies and Nanostructures
The unique combination of a reactive "handle" (the azide) and a bulky, sterically directing group (the tert-butyl) makes this compound an interesting building block for materials science and supramolecular chemistry.
Potential Applications:
Surface Functionalization: The azide group can be used to anchor the molecule to surfaces via "click" chemistry. masterorganicchemistry.com The tert-butyl group could then influence the packing and properties of the resulting self-assembled monolayer (SAM). This could be used to control surface properties like hydrophobicity. ub.edu
Polymer and Dendrimer Synthesis: this compound can serve as a monomer or a branching unit in the synthesis of novel polymers and dendrimers. The azide group allows for controlled polymerization or functionalization through click reactions or Staudinger ligations. wikipedia.org
Rotaxane and Catenane Synthesis: The bulky tert-butyl group can act as a "stopper" in the synthesis of mechanically interlocked molecules like rotaxanes. scispace.com The azide provides a reactive site for further functionalization of these complex architectures.
Development of Sustainable Synthetic Routes and Methodologies
Future research will increasingly prioritize green and sustainable methods for the synthesis of this compound and its subsequent reactions.
Areas for Improvement:
Greener Azide Synthesis: Traditional methods for synthesizing aryl azides can involve harsh reagents. Research is ongoing into more sustainable alternatives, such as copper-catalyzed coupling of aryl halides with sodium azide in greener solvents or even under solvent-free mechanochemical conditions. researchgate.netmdpi.comrsc.org Other approaches include diazotization-azidation of aromatic amines in water or using polymer-supported reagents that can be recycled. organic-chemistry.orgscielo.br
Flow Chemistry: Continuous flow processing can offer improved safety, efficiency, and scalability for reactions involving potentially hazardous intermediates like azides and nitrenes. Developing flow protocols for the synthesis and subsequent reactions of this compound would be a significant step forward.
Photocatalysis: Light-mediated reactions offer a green alternative to thermal methods for generating reactive species. Dye-sensitized generation of nitrenes from sulfonyl azides for aziridination is an emerging area. acs.org Exploring similar photocatalytic pathways for aryl azides like this compound could lead to milder and more selective transformations.
Table of Potential Research Catalyst Systems
| Catalyst Type | Potential Reaction | Target Product |
|---|---|---|
| Rhodium(II) Carboxylates | Intramolecular C-H Amination | Substituted Indoles/Carbazoles |
| Copper(I) Complexes | Azide-Alkyne Cycloaddition | 1,2,3-Triazoles |
| Iron/Nickel Complexes | Reductive Coupling | Azoarenes |
Q & A
Q. What are the common synthetic routes for preparing 1-azido-3-tert-butylbenzene, and how are reaction conditions optimized?
The synthesis typically involves diazotization of 3-tert-butylaniline followed by azide substitution. Key steps include:
- Diazotization : Use NaNO₂ in acidic media (e.g., HCl) at 0–5°C to generate the diazonium intermediate.
- Azide Introduction : React with NaN₃ under controlled pH to avoid side reactions.
- Purification : Column chromatography or recrystallization to isolate the product.
Optimization focuses on temperature control (prevents decomposition) and stoichiometric ratios (minimizes byproducts like triazenes) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Azide signals are typically absent in NMR but inferred from reactivity.
- IR Spectroscopy : Strong absorption at ~2100 cm⁻¹ confirms the azide (-N₃) group.
- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns validate the molecular formula .
Q. What safety protocols are critical when handling this compound in the lab?
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent thermal/photo-decomposition.
- Handling : Use explosion-proof fume hoods, anti-static equipment, and personal protective equipment (PPE).
- Waste Disposal : Neutralize azides with aqueous NaNO₂ before disposal to avoid explosive hazards .
Advanced Research Questions
Q. How can computational tools aid in retrosynthetic planning for derivatives of this compound?
AI-driven platforms (e.g., EPA DSSTox) use reaction databases to predict feasible routes:
- Retrosynthesis Modules : Identify precursor molecules (e.g., 3-tert-butylaniline) and optimal reaction pathways.
- Quantum Mechanics (QM) : Calculate activation energies for azide formation to prioritize high-yield conditions .
Q. How should researchers address contradictions in reported reaction yields or kinetic data across studies?
Q. What mechanistic challenges arise in Staudinger or Huisgen cycloaddition reactions involving this compound?
- Staudinger Reaction : Competing hydrolysis of the iminophosphorane intermediate can reduce yields. Use anhydrous conditions and aryl phosphines (e.g., triphenylphosphine) to stabilize intermediates.
- Huisgen Cycloaddition : Cu(I) catalysts accelerate regioselective triazole formation but may require ligand optimization (e.g., TBTA) to suppress side reactions .
Q. How does the tert-butyl group influence the compound’s reactivity and stability?
- Steric Effects : The bulky tert-butyl group hinders electrophilic substitution at the para position, directing reactivity to the azide moiety.
- Thermal Stability : Differential scanning calorimetry (DSC) data show decomposition onset at ~150°C, attributed to azide group instability.
- Solubility : Enhanced lipophilicity facilitates organic-phase reactions but complicates aqueous workups .
Q. What strategies are used to analyze thermal stability under varying conditions?
- Thermogravimetric Analysis (TGA) : Quantify mass loss during controlled heating (e.g., 10°C/min in N₂ atmosphere).
- Accelerated Rate Calorimetry (ARC) : Identify exothermic decomposition thresholds for hazard assessment.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
